2,4-dihydroxy-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide
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Description
2,4-dihydroxy-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide is a useful research compound. Its molecular formula is C13H9N3O3S and its molecular weight is 287.30 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These compounds have been known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could potentially influence the interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been reported to have a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antiplasmodial, antiallergic, anti-inflammatory, antipsychotropic, and antiarthritic .
Action Environment
It is known that the thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile could potentially influence the compound’s action, efficacy, and stability in different environments.
Biological Activity
2,4-Dihydroxy-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and any notable case studies or research findings.
Chemical Structure and Properties
The compound features a quinoline core substituted with both hydroxyl and thiazole groups. Its molecular formula is C10H8N2O3S, and it has a molecular weight of approximately 240.25 g/mol. The presence of the thiazole ring is significant as it is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline-based compounds, including this compound. Research indicates that this compound can inhibit cell proliferation in various cancer cell lines.
- Cell Cycle Arrest : The compound has been shown to block cell cycle progression in human colon cancer cells (HCT-116), particularly inducing an arrest in the S phase. This effect is associated with the induction of DNA double-strand breaks, leading to apoptosis in cancer cells .
- Lysosomal Accumulation : In addition to cell cycle arrest, the compound accumulates in lysosomes, which contributes to its cytotoxic effects by inhibiting autophagy—a critical process for cancer cell survival .
Antimicrobial Activity
Apart from its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. Preliminary studies suggest that it may be effective against both Gram-positive and Gram-negative bacteria.
Efficacy Against Bacteria
Research has indicated that related quinoline derivatives show moderate to good antimicrobial activity with MIC values ranging from 4.69 to 22.9 µM against several bacterial strains such as Staphylococcus aureus and Escherichia coli . While specific data for the compound is limited, its structural similarities suggest potential efficacy.
Case Studies
A notable study involving similar compounds demonstrated their effectiveness against resistant strains of cancer cells and bacteria. For instance:
- Cancer Cell Lines : Quinoline derivatives were tested on multiple human cancer lines, showing significant inhibition of growth and induction of apoptosis through various pathways .
- Antimicrobial Testing : Compounds structurally related to this compound were evaluated for their antimicrobial properties against resistant strains of Plasmodium falciparum, indicating a broader spectrum of biological activity .
Research Findings Summary Table
Property | Findings |
---|---|
Molecular Formula | C10H8N2O3S |
Molecular Weight | 240.25 g/mol |
Anticancer Activity | Induces S-phase arrest; causes DNA damage |
Mechanism | Lysosomal accumulation; autophagy inhibition |
Antimicrobial Activity | Effective against Gram-positive/negative bacteria |
Properties
IUPAC Name |
4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S/c17-10-7-3-1-2-4-8(7)15-11(18)9(10)12(19)16-13-14-5-6-20-13/h1-6H,(H,14,16,19)(H2,15,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZTVKOKJKXPFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=NC=CS3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.